Propane-1,3-diamine;hydrobromide

Vue d'ensemble

Description

Propane-1,3-diamine;hydrobromide, also known as 1,3-diaminopropane hydrobromide, is a chemical compound with the molecular formula C3H10N2·HBr. It is a white crystalline powder that is soluble in water and ethanol. This compound is widely used in various fields, including medical, environmental, and industrial research.

Applications De Recherche Scientifique

Propane-1,3-diamine;hydrobromide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of heterocycles and coordination complexes.

Biology: Acts as a stabilizer for anionic substances such as DNA and phospholipids.

Medicine: Investigated for its cardiotropic activity and potential use in antiarrhythmic and antiischemic therapies.

Industry: Used in the production of epoxy resins, cross-linking agents, and as a precursor for pharmaceuticals and agrochemicals.

Safety and Hazards

Mécanisme D'action

Target of Action

Propane-1,3-diamine;hydrobromide, also known as 1,3-Diaminopropane or Trimethylenediamine, is a simple diamine

Mode of Action

One study shows that propane-1,3-diamine (pda) reacts with phthalimide and its n-substituted derivatives . Both ionized and non-ionized phthalimides are reactive towards PDA . This suggests that this compound may interact with its targets through similar chemical reactions, leading to changes in the targets’ structure or function.

Biochemical Pathways

For instance, it participates in the aminolysis of non-ionized and ionized phthalimides . It’s also involved in the biosynthesis of homospermidine and the degradation of spermine and spermidine . These pathways could potentially be affected by this compound.

Pharmacokinetics

It’s known that the compound is a colorless liquid with a fishy odor, soluble in water and many polar organic solvents . This suggests that it could be well-absorbed and distributed in the body. Its metabolism and excretion would depend on its interactions with various enzymes and transporters in the body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility in water and polar organic solvents suggests that it could be more effective in aqueous or polar environments . Additionally, its stability could be affected by factors such as pH, temperature, and the presence of other chemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Propane-1,3-diamine;hydrobromide can be synthesized through the amination of acrylonitrile followed by hydrogenation of the resulting aminopropionitrile . Another method involves the reductive amination of 2,3,4-trimethoxybenzaldehyde with propane-1,3-diamine using catalytic hydrogenation on palladium .

Industrial Production Methods

In industrial settings, this compound is produced by the amination of acrylonitrile followed by hydrogenation. This method is preferred due to its efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

Propane-1,3-diamine;hydrobromide undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form primary amines.

Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: Amides and nitriles.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the reagents used.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2-Diaminopropane: Isomeric with propane-1,3-diamine;hydrobromide but has different properties and applications.

1,4-Diaminobutane (Putrescine): Another diamine with a longer carbon chain and different biological roles.

1,5-Diaminopentane (Cadaverine): Similar to putrescine but with an additional carbon atom.

Uniqueness

This compound is unique due to its specific molecular structure, which allows it to participate in a variety of chemical reactions and have diverse applications in different fields. Its ability to stabilize anionic substances and modulate ion channels makes it particularly valuable in biological and medicinal research .

Propriétés

Numéro CAS |

18773-03-0 |

|---|---|

Formule moléculaire |

C3H12Br2N2 |

Poids moléculaire |

235.95 g/mol |

Nom IUPAC |

propane-1,3-diamine;dihydrobromide |

InChI |

InChI=1S/C3H10N2.2BrH/c4-2-1-3-5;;/h1-5H2;2*1H |

Clé InChI |

FSAFLEKOBQFCHY-UHFFFAOYSA-N |

SMILES |

C(CN)CN.Br |

SMILES canonique |

C(CN)CN.Br.Br |

Point d'ébullition |

275.9 °F at 738 mmHg (NTP, 1992) 139.80 °C. @ 760.00 mm Hg |

Densité |

0.881 at 68 °F (NTP, 1992) - Less dense than water; will float |

Point d'éclair |

75 °F (NTP, 1992) |

melting_point |

10 °F (NTP, 1992) -12 °C |

| 18773-03-0 | |

Description physique |

1,3-diaminopropane is a water-white mobile liquid with an odor of amine. (NTP, 1992) Liquid Colorless to yellow liquid with an amine odor; [CHEMINFO (MSDS)] Colorless liquid with an odor of amines; [CAMEO] |

Numéros CAS associés |

62704-76-1 10517-44-9 (di-hydrochloride) |

Solubilité |

Soluble (NTP, 1992) |

Synonymes |

1,3-Diaminopropane Dihydrobromide |

Densité de vapeur |

2.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air) |

Pression de vapeur |

11.5 [mmHg] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4H-Cyclopenta[c]thiophene](/img/structure/B230839.png)

![(E)-1-(3,4-dimethoxyphenyl)-2-phenyl-3-[4-(2-pyrrolidin-1-ylethoxy)phenyl]prop-2-en-1-one](/img/structure/B230851.png)

![8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-5,7-dimethoxychromen-2-one](/img/structure/B230865.png)

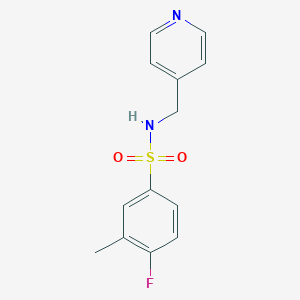

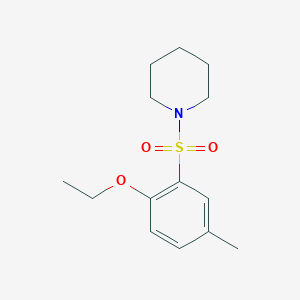

![1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B230874.png)